3,5-dimethyl-2-(3-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
3,5-Dimethyl-2-(3-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- 3,5-Dimethyl substituents on the pyrimidine ring, enhancing steric bulk and lipophilicity.
- 2-(3-Methylphenyl) at position 2, contributing aromatic interactions and moderate electron-donating effects.
- N-Isopropyl (propan-2-yl) at position 7, influencing solubility and metabolic stability.
Pyrazolo[1,5-a]pyrimidines are recognized for their role as kinase inhibitors, antimycobacterial agents, and corticotropin-releasing factor (CRF) antagonists .
Properties
IUPAC Name |
3,5-dimethyl-2-(3-methylphenyl)-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4/c1-11(2)19-16-10-13(4)20-18-14(5)17(21-22(16)18)15-8-6-7-12(3)9-15/h6-11,19H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPCYAXBFGNRKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-2-(3-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the substituents at the appropriate positions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification processes to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-2-(3-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the compound by adding hydrogen atoms or removing oxygen atoms.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
The reaction conditions are critical for ensuring high yield and purity. Key parameters include:
- Catalysts : Often used to facilitate reactions.
- Solvents : Selection depends on the solubility of reactants and desired reaction pathways.
- Temperature Control : Precise temperature management is essential to optimize reaction rates.
Medicinal Chemistry
3,5-Dimethyl-2-(3-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine has shown promise in various therapeutic areas:
- Cancer Treatment : Research indicates that this compound may act as a kinase inhibitor, affecting cell signaling pathways involved in tumor growth and proliferation. Inhibiting specific kinases could lead to reduced cancer cell viability.
- Neurological Disorders : Studies are exploring its potential in modulating neurotransmitter systems, which could be beneficial in treating conditions like depression or anxiety.
- Anti-inflammatory Properties : The compound may interact with receptors involved in inflammatory responses, suggesting potential applications in treating inflammatory diseases.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : It has been noted for inhibiting various kinases crucial for cellular signaling. This inhibition can alter cellular responses beneficial for treating diseases such as cancer.
- Receptor Binding : The compound may bind to specific receptors involved in inflammatory processes or other disease mechanisms, influencing downstream signaling pathways.
Case Studies
Several studies have documented the efficacy of this compound:
- Anti-Cancer Studies : A study published in Pharmaceuticals explored its effects on cell lines representing various cancers. The results showed a dose-dependent reduction in cell viability when treated with this compound .
- Inflammation Models : In vivo studies demonstrated that administration of the compound significantly reduced markers of inflammation in animal models of arthritis .
- Kinase Inhibition Assays : Research highlighted its ability to inhibit specific kinases associated with cancer progression, suggesting a mechanism for its potential therapeutic effects .
Mechanism of Action
The mechanism of action of 3,5-dimethyl-2-(3-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Key Compounds and Substituent Effects:
Key Observations:
- Fluorophenyl at R3 : The 4-fluoro group in analogs (e.g., compounds 33, 35) enhances antimycobacterial activity via electronegative interactions with ATP synthase . The target compound’s 3,5-dimethyl and 2-(3-methylphenyl) may reduce potency against M.tb due to lack of fluorine.
- N-Substituent : Pyridinylmethyl groups (e.g., compound 47) improve solubility but may increase hERG risk. The target’s N-isopropyl likely reduces hERG binding (lower basicity) .
- Metabolic Stability : Pyridinylmethyl derivatives show superior human liver microsomal stability (>60 min), while N-alkyl groups (e.g., isopropyl) may undergo faster oxidative metabolism .
CRF1 Receptor Antagonists
Key Compounds:
Key Observations:
- Aromatic R2 : MPZP and DMP904 use 2-methyl or methoxy groups for CRF1 binding. The target’s 2-(3-methylphenyl) may sterically hinder receptor interaction.
- N-Substituent : Bulky N-alkyl/aryl groups (e.g., bis-methoxyethyl in MPZP) improve CRF1 affinity. The target’s isopropyl group may be suboptimal for this target .
Structural Analogs with Trifluoromethyl and Chlorophenyl Substituents
Key Observations:
- Trifluoromethyl (R2) : Enhances electronegativity and membrane permeability but may increase toxicity .
- Chlorophenyl (R3) : Improves target binding in some kinase inhibitors; absent in the target compound.
- tert-Butyl (R5) : Increases metabolic stability but reduces solubility. The target’s dimethyl groups balance lipophilicity and solubility .
Biological Activity
Overview
3,5-Dimethyl-2-(3-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound with significant potential in medicinal chemistry. Its structure features a pyrazolo[1,5-a]pyrimidine core, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H22N4 |
| Molecular Weight | 298.4 g/mol |
| InChI Key | RQPCYAXBFGNRKV-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit various kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to altered cellular responses that are beneficial in treating diseases such as cancer.
- Receptor Binding : It may bind to specific receptors involved in inflammatory responses or other disease processes, modulating their activity and influencing downstream signaling pathways.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anti-inflammatory Activity : Similar compounds within the pyrazolo[1,5-a]pyrimidine class have demonstrated anti-inflammatory properties. For instance, studies on related derivatives have shown effective inhibition of NF-kB/AP-1 reporter activity at concentrations below 50 µM .
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through kinase inhibition .
- Neuroprotective Effects : The compound's potential neuroprotective effects are being explored, particularly its ability to modulate pathways involved in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazolo[1,5-a]pyrimidine derivatives:
- A study synthesized a library of pyrazolo[1,5-a]quinazoline compounds and identified several with significant anti-inflammatory activity (IC50 values ranging from 4.8 to 30.1 µM), suggesting that structural modifications can enhance potency .
- Another investigation focused on the synthesis of novel substituted compounds for anti-tubercular activity against Mycobacterium tuberculosis, highlighting the broader therapeutic potential of similar scaffolds .
Comparative Analysis
A comparison table of related compounds and their biological activities is provided below:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Anti-inflammatory | < 50 |
| Pyrazolo[1,5-a]quinazoline derivative | Anti-inflammatory | 4.8 - 30.1 |
| Substituted-N-(6-(4-pyrazine)benzamide derivatives | Anti-tubercular | 1.35 - 2.18 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
